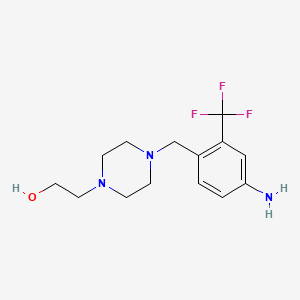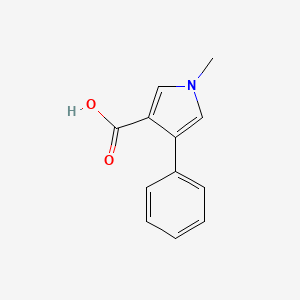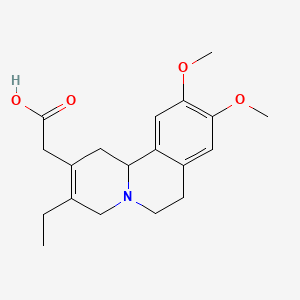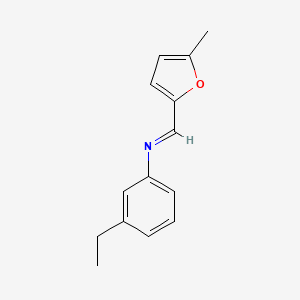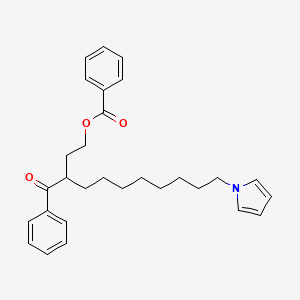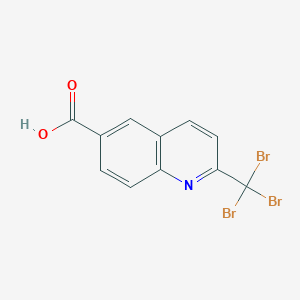
2-(Tribromomethyl)quinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tribromomethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H6Br3NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a tribromomethyl group at the second position and a carboxylic acid group at the sixth position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethyl)quinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-methylquinoline-6-carboxylic acid using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process by providing better control over reaction parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tribromomethyl)quinoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The tribromomethyl group can participate in nucleophilic substitution reactions, where one or more bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the tribromomethyl group can lead to the formation of quinoline derivatives with reduced bromine content.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with various functional groups, while oxidation and reduction reactions can lead to quinoline derivatives with different oxidation states and bromine content.
Applications De Recherche Scientifique
2-(Tribromomethyl)quinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, including catalysts and ligands for metal-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 2-(Tribromomethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The tribromomethyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tribromomethyl)quinoline: This compound lacks the carboxylic acid group at the sixth position but shares the tribromomethyl group at the second position.
2-Methylquinoline-6-carboxylic acid: This compound lacks the tribromomethyl group but has a methyl group at the second position and a carboxylic acid group at the sixth position.
6-Bromoquinoline-2-carboxylic acid: This compound has a single bromine atom at the sixth position and a carboxylic acid group at the second position.
Uniqueness
2-(Tribromomethyl)quinoline-6-carboxylic acid is unique due to the presence of both the tribromomethyl group and the carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
457068-83-6 |
|---|---|
Formule moléculaire |
C11H6Br3NO2 |
Poids moléculaire |
423.88 g/mol |
Nom IUPAC |
2-(tribromomethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H6Br3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h1-5H,(H,16,17) |
Clé InChI |
DLFPXGPTSHGDMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
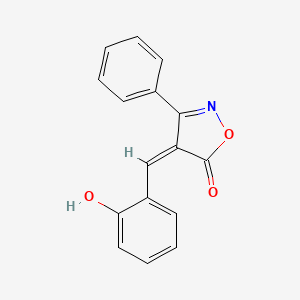
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)

